An In-Depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
An In-Depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physicochemical properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel organic materials. The guide includes a detailed, step-by-step synthesis protocol, an analysis of its key structural features, and a discussion of its potential biological relevance based on analogous compounds. All technical information is supported by citations to relevant scientific literature.
Introduction
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile (CAS No. 460746-47-8) is a polyfunctionalized aromatic compound built upon a biphenyl scaffold. This molecular architecture is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities. The unique combination of a hydroxyl group, an iodine atom, and a nitrile moiety on the biphenyl core of this particular molecule imparts a distinct set of chemical properties that make it a versatile building block and a compound of interest for further investigation.
The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its potential interactions with biological targets. The iodine atom, a heavy halogen, can participate in halogen bonding, a non-covalent interaction of growing importance in drug design for enhancing binding affinity and selectivity. Furthermore, the carbon-iodine bond serves as a reactive handle for further functionalization through various cross-coupling reactions. The nitrile group is a common pharmacophore in many approved drugs, acting as a bioisostere for other functional groups and participating in key binding interactions with enzyme active sites.
This guide aims to provide a detailed technical resource for researchers, outlining the known chemical properties and synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile to facilitate its use in further scientific exploration.
Physicochemical Properties
The fundamental physicochemical properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 460746-47-8 | [1] |
| Molecular Formula | C₁₃H₈INO | [1] |
| Molecular Weight | 321.11 g/mol | [1] |
| Appearance | White to gray to yellow solid | |
| Melting Point | 138 - 142 °C | [2] |
| Solubility | Low solubility in water; Soluble in dichloromethane and chloroform. | [2] |
| Storage | Store in a refrigerator. |
Synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
The primary route for the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is the direct electrophilic iodination of the precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The electron-donating hydroxyl group activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the other phenyl ring, iodination occurs at the ortho position (3'-position).
Reaction Scheme
Caption: Synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures[3].
Materials:
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4'-Hydroxy-4-biphenylcarbonitrile (6.00 g, 30.8 mmol)
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Methanol (90 mL)
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Sodium iodide (4.61 g, 30.8 mmol)
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Sodium hydroxide (1.23 g, 30.8 mmol)
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Aqueous sodium hypochlorite (47 mL, 5.25%)
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Sodium thiosulfate solution
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Water
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Sodium dihydrogen phosphate
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Dichloromethane
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Anhydrous sodium sulfate
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Dichloroethane
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Hexane
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Silica gel for column chromatography
Procedure:
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Dissolve 4'-hydroxy-4-biphenylcarbonitrile (6.00 g, 30.8 mmol) in methanol (90 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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To the cooled solution, add sodium iodide (4.61 g, 30.8 mmol) and sodium hydroxide (1.23 g, 30.8 mmol) sequentially.
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Slowly add aqueous sodium hypochlorite (47 mL, 5.25%) to the reaction mixture at a temperature maintained below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature.
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Quench the reaction by adding sodium thiosulfate solution (10 mL) and dilute with water (80 mL).
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Adjust the pH of the mixture to 7 by the addition of sodium dihydrogen phosphate.
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Extract the aqueous mixture with dichloromethane (2 x 90 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white powder.
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The crude product can be further purified by crystallization from dichloroethane/hexane followed by chromatography on a silica gel column using dichloromethane as the eluent.
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This procedure yields 4'-hydroxy-3'-iodobiphenyl-4-carbonitrile (5.19 g, 53% yield)[3].
Spectroscopic Data
Mass Spectrometry
A mass spectrum (DCI) of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile has been reported, showing a peak at m/z 339, which corresponds to the [M + NH₄]⁺ adduct[3]. This is consistent with the calculated molecular weight of 321.11 g/mol .
Infrared (IR) Spectroscopy
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O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.
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C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
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C-O stretch (phenol): A band in the 1150-1250 cm⁻¹ region.
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C-I stretch: A band in the 500-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile are not available in the reviewed literature. However, based on the structure, the following signals would be anticipated in the ¹H NMR spectrum:
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A broad singlet for the phenolic -OH proton.
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A series of multiplets in the aromatic region (approximately 6.8-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals would correspond to the 7 aromatic protons.
The ¹³C NMR spectrum would be expected to show 13 distinct signals for the carbon atoms in the molecule.
Potential Applications and Biological Relevance
Biphenyl derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory and anticancer properties[2]. The specific functional groups on 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile suggest several potential applications:
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Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a covalent warhead, making it a key feature in many enzyme inhibitors. Structural analogs of this compound have been suggested to bind to the active sites of kinases, such as Aurora kinases[2].
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Anti-inflammatory Effects: Biphenyl derivatives containing hydroxyl and electron-withdrawing groups have been shown to modulate COX-2 pathways, suggesting potential anti-inflammatory applications[2].
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Synthetic Intermediate: The presence of the iodine atom makes this compound an excellent substrate for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of more complex molecules with potential therapeutic value[2].
While specific biological data such as IC₅₀ or Kᵢ values for 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile are not currently available in the public domain, its structural motifs strongly suggest that it is a promising candidate for screening in various biological assays.
Caption: Potential applications of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile.
Conclusion
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is a multifaceted molecule with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a consolidated overview of its known chemical properties, including a detailed synthesis protocol and an analysis of its key structural features. While a comprehensive set of spectroscopic and biological data is yet to be published, the information presented herein serves as a solid foundation for researchers looking to explore the potential of this intriguing compound. Further experimental investigation into its NMR, IR, and biological activity is highly encouraged to fully elucidate its properties and unlock its potential in various scientific domains.
References
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Methylamine Supplier. (n.d.). 4'-Hydroxy-3'-Iodobiphenyl-4-Carbonitrile. Retrieved from [Link]
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Aromalake Chemical Co., Ltd. (n.d.). 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile. Retrieved from [Link]
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Aromalake Chemical Co., Ltd. (n.d.). 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile. Retrieved from [Link]



